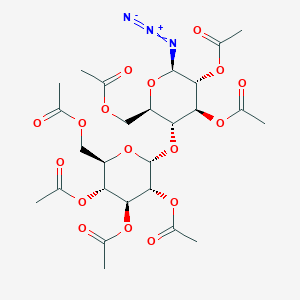
2,8-Bis(trifluoromethyl)-4-quinolyl(1-oxypyrid-2-yl) methane
Overview
Description
2,8-Bis(trifluoromethyl)-4-quinolyl(1-oxypyrid-2-yl) methane is a useful research compound. Its molecular formula is C17H10F6N2O and its molecular weight is 372.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Bis(trifluoromethyl)-4-quinolyl(1-oxypyrid-2-yl) methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Bis(trifluoromethyl)-4-quinolyl(1-oxypyrid-2-yl) methane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure of Related Compounds : Pyridyl functionalized bis(pyrazol-1-yl)methanes have been synthesized and studied for their structure and biological activity. These compounds, such as 2-[(4-pyridyl)methoxyphenyl] bis(pyrazol-1-yl)methane, show potential in biological applications due to their cytotoxic activity against Hela cells in vitro (Li, Song, Dai, & Tang, 2010).
Chelating Properties : Bis(8-hydroxy-2-methyl-5-quinolyl) methane has been characterized as a chelating reagent. Although it does not react with aluminum, it does chelate with many other metals, suggesting potential applications in metal ion detection or extraction (Phillips & Leach, 1962).
Electrochemical Behavior : Compounds like 3-Pyridyl-N,N-bis[(8-quinolyl)amino]methane have been investigated for their electrochemical behavior. Their reduction mechanism and potential for quantitative determination in a buffer solution point to applications in electrochemical sensors or analytical chemistry (Loeches, Teijeiro, & Marín, 1993).
Synthesis of Bis- and Tris(1H-indol-3-yl)methanes : Related compounds like bis- and tris(1H-indol-3-yl)methanes synthesized using heterogeneous catalysts like silica supported sodium hydrogen sulfate may have applications in pharmaceuticals and organic synthesis (Ramesh, Banerjee, Pal, & Das, 2003).
Ligands in Metal Complexes : Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands have been used to create a variety of complexes with transition metals, indicating potential applications in coordination chemistry and catalysis (Manzano, Jalón, Carrión, & Dura, 2016).
properties
IUPAC Name |
4-[(1-oxidopyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTFZQWLOJYLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83012-10-6 | |
| Record name | 83012-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate](/img/structure/B8017741.png)
![2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate](/img/structure/B8017745.png)
![6-Methyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B8017752.png)



